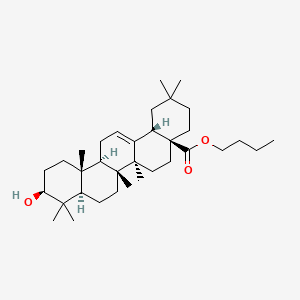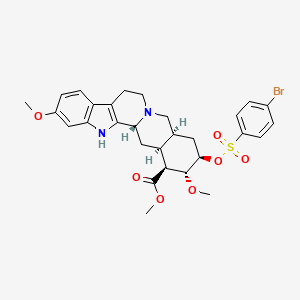
Butyl oleanolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyl oleanolate is a chemical compound derived from oleanolic acid, a naturally occurring pentacyclic triterpenoid Oleanolic acid is found in various plants and is known for its diverse biological activities, including anti-inflammatory, hepatoprotective, and anticancer properties this compound is an ester formed by the reaction of oleanolic acid with butanol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of butyl oleanolate typically involves the esterification of oleanolic acid with butanol. This reaction can be catalyzed by various agents, including acids, bases, or enzymes. One common method involves the use of sulfuric acid as a catalyst. The reaction is carried out by refluxing oleanolic acid with butanol in the presence of sulfuric acid for several hours. The reaction mixture is then neutralized, and the product is purified through distillation or recrystallization.
Another method involves the use of lipase enzymes as biocatalysts. This approach is more environmentally friendly and can be carried out under milder conditions. The reaction is typically performed in a solvent-free system or in the presence of a small amount of organic solvent. The use of immobilized lipase can further enhance the efficiency and reusability of the catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using continuous reactors. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced separation techniques, such as distillation and chromatography, ensures the purity of the final product. Industrial production may also involve the use of alternative catalysts, such as ionic liquids, to improve reaction efficiency and reduce environmental impact.
化学反応の分析
Types of Reactions
Butyl oleanolate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can yield alcohol derivatives. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: The ester group in this compound can be substituted with other functional groups through nucleophilic substitution reactions. For example, reaction with amines can yield amide derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines in the presence of a base, such as triethylamine, under reflux conditions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Amide derivatives.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of complex organic molecules. Its reactivity makes it a valuable compound for studying esterification and other organic reactions.
Biology: Investigated for its biological activities, including anti-inflammatory, anticancer, and hepatoprotective effects. Studies have shown that butyl oleanolate can modulate various cellular pathways and exhibit significant bioactivity.
Medicine: Explored for its potential therapeutic applications. It has shown promise in preclinical studies for the treatment of liver diseases, cancer, and inflammatory conditions.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient and skin-conditioning properties. It is also used as a plasticizer in the production of polymers and as a lubricant additive.
作用機序
The biological effects of butyl oleanolate are primarily attributed to its ability to modulate various molecular targets and pathways. It can interact with nuclear receptors, such as peroxisome proliferator-activated receptors, to regulate gene expression. Additionally, this compound can inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase and lipoxygenase. Its antioxidant properties also contribute to its protective effects against oxidative stress and cellular damage.
類似化合物との比較
Butyl oleanolate can be compared with other similar compounds, such as:
Ethyl oleanolate: Another ester derivative of oleanolic acid, formed by the reaction with ethanol. It shares similar biological activities but may differ in its pharmacokinetic properties.
Methyl oleanolate: Formed by the reaction of oleanolic acid with methanol. It also exhibits similar bioactivities but may have different solubility and stability characteristics.
Oleanolic acid: The parent compound, which is widely studied for its diverse biological activities. Ester derivatives like this compound often exhibit enhanced bioavailability and stability compared to the parent compound.
This compound is unique due to its specific ester group, which can influence its solubility, stability, and bioactivity. The choice of ester derivative can be tailored to specific applications, making this compound a valuable compound in various fields.
特性
IUPAC Name |
butyl (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H56O3/c1-9-10-21-37-28(36)34-19-17-29(2,3)22-24(34)23-11-12-26-31(6)15-14-27(35)30(4,5)25(31)13-16-33(26,8)32(23,7)18-20-34/h11,24-27,35H,9-10,12-22H2,1-8H3/t24-,25-,26+,27-,31-,32+,33+,34-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWTIXNKVTDPSHZ-AVVVTVBRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C12CCC(CC1C3=CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)[C@@]12CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]1CC(CC2)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H56O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1,7-Diazaspiro[4.4]nonane-2,6-dione, 8-hydroxy-, (5R-cis)-(9CI)](/img/structure/B586602.png)



![bis[2-(2-propan-2-yl-1,3-oxazolidin-3-yl)ethyl] carbonate](/img/structure/B586610.png)
